REACTION_CXSMILES
|
IC.[Br:3][C:4]1[CH:13]=[CH:12]C2N[C:9](=O)[NH:10][C:6]=2[CH:5]=1.CC(C)([O-])C.[K+].Cl.C[C:22]([N:24]([CH3:26])[CH3:25])=[O:23]>>[Br:3][C:4]1[CH:13]=[CH:12][C:25]2[N:24]([CH3:26])[C:22](=[O:23])[N:10]([CH3:9])[C:6]=2[CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(NC(N2)=O)C=C1
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Heptane (50 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N(C(N2C)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |